2-(3,5-Dimethylphenyl)-1$l^{6},2-thiazolidine-1,1,3-trione
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Overview
Description
2-(3,5-Dimethylphenyl)-1$l^{6},2-thiazolidine-1,1,3-trione: is an organic compound characterized by a thiazolidine ring substituted with a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenyl)-1$l^{6},2-thiazolidine-1,1,3-trione typically involves the reaction of 3,5-dimethylphenylamine with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dimethylphenyl)-1$l^{6},2-thiazolidine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(3,5-Dimethylphenyl)-1$l^{6},2-thiazolidine-1,1,3-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its thiazolidine ring is a common motif in bioactive molecules, and modifications to the phenyl group can lead to compounds with enhanced biological activity.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various formulations.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)-1$l^{6},2-thiazolidine-1,1,3-trione involves its interaction with molecular targets through its thiazolidine ring and phenyl group. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and modifications to the compound.
Comparison with Similar Compounds
2-Phenyl-1$l^{6},2-thiazolidine-1,1,3-trione: Similar structure but lacks the dimethyl groups on the phenyl ring.
2-(4-Methylphenyl)-1$l^{6},2-thiazolidine-1,1,3-trione: Contains a single methyl group on the phenyl ring.
2-(3,5-Dichlorophenyl)-1$l^{6},2-thiazolidine-1,1,3-trione: Substituted with chlorine atoms instead of methyl groups.
Uniqueness: 2-(3,5-Dimethylphenyl)-1$l^{6},2-thiazolidine-1,1,3-trione is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to differences in biological activity and chemical behavior compared to similar compounds.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-1,1-dioxo-1,2-thiazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-8-5-9(2)7-10(6-8)12-11(13)3-4-16(12,14)15/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMNSXNSWIHSDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)CCS2(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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